molecular formula C13H14F3NO B7726088 4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde CAS No. 886501-18-4

4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde

Cat. No.: B7726088
CAS No.: 886501-18-4
M. Wt: 257.25 g/mol
InChI Key: VRESGPVCUVJCSX-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde is a tertiary amine derivative featuring a benzaldehyde core substituted with a piperidin-1-yl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. Its molecular structure combines aromatic, electron-withdrawing (CF₃), and basic (piperidine) functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The compound’s aldehyde group enables participation in condensation reactions (e.g., formation of Schiff bases), while the piperidine moiety enhances solubility in polar solvents and modulates pharmacokinetic properties in drug candidates.

Properties

IUPAC Name

4-piperidin-1-yl-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-8-10(9-18)4-5-12(11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRESGPVCUVJCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233000
Record name 4-(1-Piperidinyl)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-18-4
Record name 4-(1-Piperidinyl)-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Piperidinyl)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde typically involves the reaction of 4-piperidin-1-yl-benzaldehyde with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced to the benzaldehyde ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Piperidin-1-yl-3-trifluoromethyl-benzoic acid.

    Reduction: 4-Piperidin-1-yl-3-trifluoromethyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Mechanism of Action : Compounds containing the trifluoromethyl group, including derivatives of 4-piperidin-1-yl-3-trifluoromethyl-benzaldehyde, have been explored for their anticancer properties. They often act by inhibiting key enzymes involved in cancer cell proliferation.
    • Case Studies : Research indicates that similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, pyrrole derivatives have shown potent anticancer activity through similar mechanisms .
  • Central Nervous System (CNS) Disorders
    • Role in Drug Development : The piperidine structure is prevalent in CNS-active drugs. Compounds like trifluoperazine and fluoxetine demonstrate how modifications to the piperidine ring can lead to effective treatments for psychiatric disorders .
    • Potential New Drugs : The exploration of hydrazones derived from this compound has revealed promising results as inhibitors of acetylcholinesterase (AChE), which could lead to new treatments for Alzheimer's disease and other cognitive disorders .
  • Antimicrobial Agents
    • Research Findings : Compounds derived from this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR of compounds related to this compound is crucial for optimizing their efficacy and reducing toxicity. Studies have shown that modifications to the piperidine ring or the introduction of additional functional groups can significantly alter biological activity.

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potential potency
Substitution on the aromatic ringAltered binding affinity to target enzymes
Variation in trifluoromethyl positionChanges in metabolic stability

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperidine ring may contribute to binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Functional Differences Potential Applications
4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde 4-piperidin-1-yl, 3-CF₃, aldehyde Electron-withdrawing CF₃ enhances electrophilicity of aldehyde Drug intermediates, catalyst ligands
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Cyclopropyl, hydroxyethyl-piperidine, carbamate ester Hydrophilic hydroxyethyl group; carbamate ester improves stability Prodrugs, enzyme inhibitors
4-Morpholino-3-trifluoromethyl-benzaldehyde Morpholine instead of piperidine Morpholine offers lower basicity and higher polarity Solubility-driven synthesis
4-Pyrrolidin-1-yl-3-trifluoromethyl-benzaldehyde Pyrrolidine instead of piperidine Smaller ring size reduces steric hindrance Small-molecule catalyst design
Key Observations:
  • Piperidine vs. Pyrrolidine, with a five-membered ring, reduces steric bulk, favoring reactions requiring spatial accessibility .
  • Trifluoromethyl vs. Carbamate Esters : The -CF₃ group in this compound enhances electrophilicity at the aldehyde, accelerating nucleophilic additions. In contrast, carbamate esters (as in the cyclopropyl derivative) provide hydrolytic stability and are common in prodrug design .

Stability and Commercial Availability

This contrasts with simpler derivatives like 4-morpholinobenzaldehyde, which remain widely available.

Research Findings and Limitations

While direct comparative studies on these compounds are scarce in publicly accessible literature, structural inferences suggest:

  • Pharmacological Potential: The piperidine-CF₃ combination is prevalent in kinase inhibitors and CNS-targeting drugs due to its balance of lipophilicity and solubility.
  • Synthetic Drawbacks : The discontinued status of this compound highlights the need for alternative synthesis routes or analogues with comparable reactivity .

Biological Activity

Overview

4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde is a chemical compound characterized by a piperidine ring connected to a benzaldehyde moiety, with a trifluoromethyl group at the meta position. This unique structure contributes to its potential biological activities, which are currently under investigation for applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.

The compound's chemical structure allows for various reactions, including oxidation and reduction, which can lead to different derivatives with potentially enhanced biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors in biological systems. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, while the piperidine ring may contribute to specificity towards certain biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, trifluoromethyl-substituted derivatives have shown promise in inducing apoptosis in cancer cell lines, such as HepG2 liver cancer cells. These compounds can promote apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic factors like Bax and caspase-3 .

Study on Trifluoromethyl-substituted Piperidones

A study evaluated a series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones, revealing that certain derivatives exhibited significant anti-tumor and anti-inflammatory activities. The most promising candidate demonstrated cytotoxicity in cancer cell lines while sparing normal cells, indicating a selective toxicity that could be leveraged for therapeutic applications .

CompoundActivity TypeTarget Cell LinesMechanism of Action
16Anti-tumorHepG2Induces apoptosis via Bcl-2/Bax modulation
3dAnti-cancerHL-60 (Leukemia)Causes DNA fragmentation; activates caspase-3
3eAnti-cancerVarious neoplasmsSelective toxicity towards malignant cells

Research Findings

  • Cytotoxicity : Compounds similar to this compound have been shown to cause significant cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds can bind effectively to key proteins involved in apoptosis and inflammation pathways, providing insights into their mechanisms of action .
  • Pharmacokinetics : The lipophilic nature of trifluoromethyl-substituted compounds may influence their pharmacokinetic profiles, suggesting that modifications could enhance bioavailability and therapeutic efficacy .

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